1-Benzyl-2,3-dihydro-1h-indene
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Overview
Description
1-Benzylindan is an organic compound belonging to the class of indanes It is characterized by a benzyl group attached to the indan structure Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylindan can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of indan with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of 1-Benzylindan may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylindan undergoes various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzyl alcohol or benzaldehyde.
Reduction: Reduction reactions can convert 1-Benzylindan to its corresponding hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Indane derivatives.
Substitution: Halogenated indanes.
Scientific Research Applications
1-Benzylindan has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its pharmacological properties and potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzylindan involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Benzylindan: Similar structure but with the benzyl group attached at a different position.
1-Indanone: Lacks the benzyl group but shares the indan core structure.
Benzylbenzene: Contains a benzyl group but lacks the indan structure.
Properties
CAS No. |
4831-01-0 |
---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-benzyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C16H16/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)15/h1-9,15H,10-12H2 |
InChI Key |
LPFVAOTWPPGFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC3=CC=CC=C3 |
Origin of Product |
United States |
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